2,4-Dibromopyridin-3-amine
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Overview
Description
2,4-Dibromopyridin-3-amine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 4th positions, and an amino group is substituted at the 3rd position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromopyridin-3-amine typically involves the bromination of pyridin-3-amine. One common method includes dissolving 4-bromopyridin-3-amine in trifluoroacetic acid and adding N-bromosuccinimide under an ice bath. The reaction is stirred at 0°C for 24 hours to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The organic phase is washed with water and saturated sodium chloride, dried over anhydrous sodium sulfate, filtered, and concentrated. Column chromatography is used for purification .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromopyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly employed.
Major Products:
- Substitution reactions yield derivatives where bromine atoms are replaced by other functional groups.
- Coupling reactions produce biaryl compounds and other complex structures .
Scientific Research Applications
2,4-Dibromopyridin-3-amine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is employed in the manufacture of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2,4-Dibromopyridin-3-amine involves its ability to participate in various chemical reactions due to the presence of bromine atoms and an amino group. These functional groups allow it to interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The exact pathways depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
2,6-Dibromopyridine: Similar structure but with bromine atoms at the 2nd and 6th positions.
3,5-Dibromopyridine: Bromine atoms at the 3rd and 5th positions.
2,5-Dibromopyridine: Bromine atoms at the 2nd and 5th positions.
Uniqueness: 2,4-Dibromopyridin-3-amine is unique due to the specific positioning of the bromine atoms and the amino group, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in certain synthetic applications where these specific functional groups are required .
Properties
IUPAC Name |
2,4-dibromopyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDIANNJBNOJDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624547 |
Source
|
Record name | 2,4-Dibromopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102249-45-6 |
Source
|
Record name | 2,4-Dibromopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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